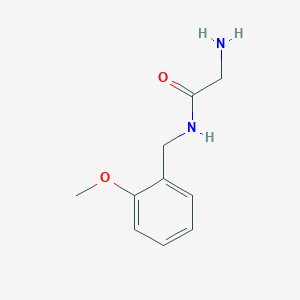

2-Amino-N-(2-methoxy-benzyl)-acetamide

Description

Overview of Acetamide (B32628) Structural Class in Chemical Research

Acetamides, characterized by the presence of a CH₃CONH₂ group, are a prominent class of organic compounds. nih.govpatsnap.com They are derivatives of acetic acid and are recognized for their chemical versatility and presence in a wide array of biologically active molecules. nih.govtandfonline.com The acetamide moiety is a key feature in numerous pharmaceuticals, contributing to their therapeutic effects, which span analgesic, anti-inflammatory, anticonvulsant, and antimicrobial activities. nih.govtandfonline.com The ability of the acetamide group to participate in hydrogen bonding and other molecular interactions makes it a valuable component in designing drug candidates. patsnap.commdpi.com

Significance of Methoxybenzyl and Amino Moieties in Chemical Scaffolds

The methoxybenzyl group, particularly the para-methoxybenzyl (PMB) variant, is a well-established protecting group in organic synthesis. fiveable.meproprep.comtotal-synthesis.com It is frequently used to temporarily mask reactive functional groups like alcohols and amines during complex multi-step syntheses. fiveable.meresearchgate.net Its utility lies in its stability under various reaction conditions and the relative ease with which it can be removed. fiveable.meresearchgate.net The electron-donating nature of the methoxy (B1213986) group can also influence the electronic properties of the entire molecule, which can be a critical factor in its biological activity. total-synthesis.com

The amino group (-NH₂) is a fundamental functional group in organic and medicinal chemistry. libretexts.orgfrontiersin.org Its basicity and nucleophilicity make it a key participant in a vast range of chemical reactions, including the formation of amides and sulfonamides. mdpi.combritannica.com In the context of drug design, the introduction of an amino group can enhance water solubility and provide a point for further structural modifications, which can lead to improved pharmacological properties. frontiersin.org

Rationale for Academic Investigation of 2-Amino-N-(2-methoxy-benzyl)-acetamide

The specific structure of this compound suggests several reasons for its investigation in an academic or research setting.

Given the functional groups present, this compound is a valuable synthetic intermediate. The primary amino group can be readily modified through reactions such as acylation, alkylation, or sulfonylation to generate a library of new compounds. libretexts.org The acetamide and methoxybenzyl portions of the molecule provide a stable scaffold upon which these modifications can be performed. The synthesis of such intermediates is a crucial step in the discovery of new chemical entities. For example, the synthesis of related acetamide derivatives often involves the coupling of a carboxylic acid with an amine, a fundamental reaction in organic chemistry. nih.gov

The acetamide framework is a known "pharmacophore" present in many active drugs. nih.govmdpi.com The combination of the acetamide, amino, and methoxybenzyl groups in this compound creates a novel scaffold. Researchers might hypothesize that this particular arrangement could lead to interactions with specific biological targets. The development of new scaffolds is a key strategy in medicinal chemistry to create drugs with improved efficacy and safety profiles. mdpi.comnih.gov Studies on similar structures, such as α-substituted acetamido-N-benzylacetamide derivatives, have shown promise as anticonvulsant agents, suggesting that this class of compounds is a valid starting point for pharmacological investigation. researchgate.net

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. nih.gov The compound this compound is an ideal candidate for such studies. By systematically modifying each part of the molecule—for instance, by changing the position of the methoxy group on the benzyl (B1604629) ring, altering the substituent on the amino group, or replacing the acetamide with other groups—researchers can gain insights into the key structural features required for a desired biological effect. mdpi.comnih.gov This iterative process of synthesis and biological testing is central to the optimization of lead compounds in drug discovery.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-[(2-methoxyphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-14-9-5-3-2-4-8(9)7-12-10(13)6-11/h2-5H,6-7,11H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PICWHHPJIJODTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino N 2 Methoxy Benzyl Acetamide and Its Analogues

Retrosynthetic Analysis of the 2-Amino-N-(2-methoxy-benzyl)-acetamide Scaffold

A retrosynthetic analysis of the target molecule, this compound, identifies two primary bond disconnections that pave the way for logical synthetic routes. The most strategically sound disconnection is that of the amide bond (C-N), which simplifies the molecule into two readily available or easily synthesizable precursors: 2-methoxybenzylamine (B130920) and a glycine (B1666218) derivative. amazonaws.com This approach is favored because amide bonds are one of the most well-studied and reliably formed linkages in organic synthesis.

A second possible disconnection targets the C-N bond of the α-amino group. This alternative route would begin with an N-(2-methoxy-benzyl)-acetamide intermediate, upon which an amino group would be installed.

Following the more common amide disconnection strategy, the glycine synthon requires careful consideration. To avoid unwanted side reactions, such as self-polymerization, the amino group of glycine must be protected, or a glycine equivalent must be used. A highly effective and common glycine equivalent is a 2-haloacetyl halide, such as 2-chloroacetyl chloride. This leads to a synthetic plan that first establishes the amide bond and the carbon backbone, followed by the introduction of the amino group.

Classical Synthetic Routes

The forward synthesis of this compound is typically achieved through multi-step pathways that leverage fundamental reactions of amines and carboxylic acid derivatives.

Amide Bond Formation Strategies

The crucial step in synthesizing the core scaffold is the formation of the amide bond between the 2-methoxybenzylamine fragment and the two-carbon acetamide (B32628) fragment. This can be accomplished through either condensation or acylation reactions.

Condensation reactions involve the coupling of a carboxylic acid with an amine, facilitated by a coupling agent that activates the carboxylic acid. In this context, an N-protected glycine derivative, such as N-Boc-glycine or N-Cbz-glycine, is reacted with 2-methoxybenzylamine. The protecting group is essential to ensure the amine functionality of glycine does not interfere with the desired amide bond formation. The reaction proceeds by activating the carboxylic acid, which is then susceptible to nucleophilic attack by the primary amine of 2-methoxybenzylamine. The final step in this sequence is the removal of the protecting group to reveal the primary amino group of the target compound.

Table 1: Reagents for Condensation Reactions

| Component | Example Reagents | Role |

|---|---|---|

| N-Protected Amino Acid | N-Boc-glycine, N-Cbz-glycine | Glycine source with a masked amino group |

| Amine | 2-Methoxybenzylamine | Nucleophile |

| Coupling Agent | DCC, EDC, HATU | Activates the carboxylic acid for amidation |

| Solvent | Dichloromethane (B109758) (DCM), Dimethylformamide (DMF) | Reaction medium |

| Deprotection Agent | Trifluoroacetic acid (TFA) or HCl (for Boc), H₂/Pd-C (for Cbz) | Removes the protecting group |

A more direct and frequently employed method is the acylation of 2-methoxybenzylamine with a reactive acylating agent. ncert.nic.in The most common approach involves using a 2-haloacetyl halide, such as 2-chloroacetyl chloride, to form the intermediate 2-chloro-N-(2-methoxy-benzyl)-acetamide. ijpsr.inforesearchgate.net This nucleophilic acyl substitution reaction is typically performed in an inert solvent and in the presence of a non-nucleophilic base, like triethylamine (B128534) or pyridine, to neutralize the hydrogen halide (e.g., HCl) generated during the reaction. ncert.nic.in This intermediate is a key precursor for the subsequent introduction of the amino group.

Table 2: Typical Conditions for Acylation of 2-Methoxybenzylamine

| Reagent | Role | Solvent | Base |

|---|---|---|---|

| 2-Methoxybenzylamine | Nucleophile | Dichloromethane (DCM) | Triethylamine (Et₃N) |

Introduction of the 2-Amino Group

Starting from the 2-chloro-N-(2-methoxy-benzyl)-acetamide intermediate, the terminal primary amino group is installed via a nucleophilic substitution reaction, where the chloride ion serves as the leaving group. Several methods are effective for this transformation:

Ammonolysis : This method involves treating the chloro-intermediate with a concentrated solution of ammonia (B1221849) in a solvent like ethanol (B145695). ncert.nic.in The ammonia acts as the nucleophile, displacing the chloride to form the primary amine. chemicalbook.com

Gabriel Synthesis : A classic method for forming primary amines, this route uses potassium phthalimide (B116566) as the nitrogen source. ncert.nic.in The phthalimide anion displaces the chloride, and the resulting N-substituted phthalimide is then cleaved, typically with hydrazine, to release the desired primary amine. This method prevents the formation of over-alkylated byproducts.

Azide (B81097) Substitution Followed by Reduction : A widely used laboratory-scale method involves reacting the chloro-acetamide with sodium azide (NaN₃) to form 2-azido-N-(2-methoxy-benzyl)-acetamide. The azide intermediate is then reduced to the primary amine. This reduction can be achieved through various means, including catalytic hydrogenation (e.g., H₂ over a palladium catalyst) or by using triphenylphosphine (B44618) in a Staudinger reaction. This two-step process is often preferred for its high yields and clean conversion.

Multi-Step Synthesis Pathways

Combining the aforementioned strategies, a complete and practical synthesis of this compound can be outlined. The most common and efficient pathway involves the acylation of 2-methoxybenzylamine followed by the substitution of the resulting halide. researchgate.netlibretexts.orgweebly.com

A representative multi-step synthesis is as follows:

Step 1: Synthesis of 2-Chloro-N-(2-methoxy-benzyl)-acetamide 2-Methoxybenzylamine is dissolved in a suitable solvent such as dichloromethane. The solution is cooled in an ice bath, and a base like triethylamine is added. 2-Chloroacetyl chloride is then added dropwise to the stirred solution. The reaction mixture is allowed to warm to room temperature and stirred until completion, yielding the intermediate 2-chloro-N-(2-methoxy-benzyl)-acetamide. researchgate.net

Step 2: Synthesis of this compound The crude or purified 2-chloro-N-(2-methoxy-benzyl)-acetamide is dissolved in a polar aprotic solvent like DMF. Sodium azide is added, and the mixture is heated to facilitate the nucleophilic substitution, forming 2-azido-N-(2-methoxy-benzyl)-acetamide. After completion, the azide is reduced without isolation by adding a reducing agent such as triphenylphosphine followed by water (Staudinger reaction) or by catalytic hydrogenation to afford the final product, this compound.

This pathway is highly adaptable and provides a reliable route to the target compound and its analogues by varying the starting amine.

Advanced Synthetic Approaches

The contemporary synthesis of complex organic molecules like this compound places a strong emphasis on efficiency, selectivity, and environmental compatibility. Advanced synthetic approaches aim to control the chemical transformations precisely, minimize waste, and consider the stereochemical outcome where applicable.

Chemo- and Regioselective Synthesis Considerations

The structure of this compound presents several reactive sites, making chemo- and regioselectivity key challenges in its synthesis. A plausible and efficient synthetic route involves a multi-step process beginning with the formation of an amide bond, followed by the introduction of the amino group.

One common strategy is the amide coupling of 2-methoxybenzylamine with a protected amino acid, such as N-Boc-glycine (tert-butoxycarbonyl-protected glycine). This approach selectively forms the desired amide linkage while the amino group remains protected, preventing self-condensation or other side reactions. The use of coupling agents is standard in such transformations to activate the carboxylic acid. google.com

A potential synthetic pathway is outlined below:

Step 1: Amide Coupling

2-methoxybenzylamine can be reacted with N-Boc-glycine in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an additive such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions. The reaction is typically carried out in an aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

Step 2: Deprotection

The resulting N-Boc protected intermediate, N-(2-methoxybenzyl)-2-(tert-butoxycarbonylamino)acetamide, is then deprotected to yield the final product. The Boc group is readily removed under acidic conditions, for instance, by treatment with trifluoroacetic acid (TFA) in DCM or with hydrochloric acid in an organic solvent.

An alternative advanced approach is the Ugi four-component reaction (Ugi-4CR) , a powerful multicomponent reaction that can construct the core of the target molecule in a single step. thieme-connect.denih.gov This reaction would involve the combination of 2-methoxybenzaldehyde (B41997), an amine source (like ammonia or a protected amine), a carboxylic acid component, and an isocyanide. nih.govbeilstein-journals.org The judicious choice of starting materials is crucial for achieving the desired product. For instance, using 2-methoxybenzaldehyde, ammonia, an isocyanide, and a suitable carboxylic acid could potentially lead to the formation of a precursor that can be converted to this compound. The Ugi reaction is known for its high atom economy and convergence, making it an attractive method for library synthesis. fu-berlin.deabq.org.br

Another strategy involves reductive amination . masterorganicchemistry.comgoogle.com In this approach, 2-methoxybenzaldehyde could be reacted with a suitable amine, such as aminoacetonitrile, to form an imine, which is then reduced in situ to the corresponding secondary amine. Subsequent hydrolysis of the nitrile and acylation would yield the target compound. The choice of reducing agent is critical for chemoselectivity, with reagents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being preferred for their ability to selectively reduce imines in the presence of other functional groups. labflow.comunh.edunih.gov

The table below summarizes potential starting materials for different synthetic strategies.

| Synthetic Strategy | Starting Material 1 | Starting Material 2 | Starting Material 3 | Starting Material 4 |

| Amide Coupling | 2-methoxybenzylamine | N-Boc-glycine | Coupling Agent (e.g., EDC) | - |

| Ugi-4CR | 2-methoxybenzaldehyde | Ammonia | Isocyanoacetamide | Acetic Acid |

| Reductive Amination | 2-methoxybenzaldehyde | Aminoacetonitrile | Reducing Agent (e.g., NaBH3CN) | - |

Stereoselective Synthesis (if applicable to derivatives)

While this compound itself is not chiral, stereoselective synthesis becomes highly relevant for its derivatives where a stereocenter is present. For instance, if a substituent were introduced at the alpha-carbon of the acetamide moiety (the carbon bearing the amino group), this would create a chiral center.

The synthesis of enantiomerically pure α-amino acids and their derivatives is a well-developed field. libretexts.org One established method is the asymmetric hydrogenation of a prochiral enamide . This involves the synthesis of an unsaturated precursor, which is then hydrogenated using a chiral catalyst, often a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand. This method can provide high enantiomeric excess of the desired stereoisomer.

Another approach is the use of a chiral auxiliary . An achiral starting material can be attached to a chiral molecule (the auxiliary), which then directs a subsequent reaction to occur stereoselectively. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.

For derivatives of this compound, a stereoselective synthesis could be envisioned starting from a chiral α-amino acid. For example, coupling an enantiomerically pure, N-protected amino acid (like (R)- or (S)-alanine) with 2-methoxybenzylamine would produce a chiral amide. Subsequent deprotection would yield the corresponding chiral derivative of this compound.

The resolution of a racemic mixture is another viable strategy. This can be achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization, followed by the liberation of the individual enantiomers.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound and its analogues aims to reduce the environmental impact of the chemical processes. Key considerations include the choice of solvents, reagents, and reaction conditions.

Atom Economy: Multicomponent reactions, such as the Ugi reaction, are inherently more atom-economical than stepwise syntheses as they incorporate a greater proportion of the starting materials into the final product, generating less waste. nih.gov

Use of Safer Solvents and Auxiliaries: Traditional organic solvents often pose environmental and health risks. Green chemistry encourages the use of safer alternatives such as water, ethanol, or supercritical fluids. Solvent-free reactions, where the reactants are mixed directly, are also a highly desirable green approach. researchgate.net For amide bond formation, catalytic methods that avoid the use of stoichiometric coupling agents, which generate significant waste, are being developed. uantwerpen.be

Catalysis: The use of catalysts, particularly those that are highly efficient and can be recycled, is a cornerstone of green chemistry. Catalytic reductive amination, for example, is preferable to the use of stoichiometric reducing agents. google.com Biocatalysis, using enzymes to perform chemical transformations, offers high selectivity under mild conditions and is an increasingly important tool in green synthesis.

Energy Efficiency: Microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. google.comnih.gov

The following table highlights how green chemistry principles can be applied to the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis |

| Prevention | Designing syntheses to minimize waste. |

| Atom Economy | Utilizing multicomponent reactions like the Ugi-4CR. |

| Less Hazardous Chemical Syntheses | Employing non-toxic reagents and intermediates. |

| Designing Safer Chemicals | The final product itself may have a favorable toxicological profile. |

| Safer Solvents and Auxiliaries | Using water or ethanol as solvents; avoiding chlorinated solvents. |

| Design for Energy Efficiency | Employing microwave-assisted reactions to reduce energy consumption. |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable biological sources if possible. |

| Reduce Derivatives | Using protecting groups only when necessary and choosing those that can be removed under mild, green conditions. |

| Catalysis | Using catalytic amounts of reagents instead of stoichiometric amounts, for example, in amide bond formation or reductive amination. |

| Design for Degradation | Designing the molecule to be biodegradable after its use. |

| Real-time analysis for Pollution Prevention | Monitoring reactions to prevent the formation of byproducts. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of accidents. |

Structural Characterization and Conformational Analysis of 2 Amino N 2 Methoxy Benzyl Acetamide

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methodologies are fundamental in confirming the molecular structure of 2-Amino-N-(2-methoxy-benzyl)-acetamide. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information to piece together the compound's structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule. For the related compound, N-(2-methoxyphenyl)acetamide, ¹H NMR and ¹³C NMR data have been reported, offering insights into the chemical environment of the various nuclei. chemicalbook.com

In the ¹H NMR spectrum of N-(2-methoxyphenyl)acetamide, distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group, and the acetamide (B32628) moiety are observed. chemicalbook.com The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.

Interactive Table: ¹H NMR Data for N-(2-methoxyphenyl)acetamide Note: This data is for a structural isomer and serves as a reference.

| Assignment | Shift (ppm) |

|---|---|

| Aromatic H | 8.346 |

| Aromatic H | 7.80 |

| Aromatic H | 7.018 |

| Aromatic H | 6.940 |

| Aromatic H | 6.856 |

| Methoxy H (OCH₃) | 3.853 |

Similarly, the ¹³C NMR spectrum provides information on the carbon skeleton. The presence of a hindered cis(E)-trans(Z) rotational equilibrium can be observed in the NMR spectra of some N-benzyl acetamides in solution, indicating a dynamic conformational behavior. scielo.br

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands for the amine (N-H), amide (C=O and N-H), and ether (C-O) functional groups. For the related N-(2-methoxyphenyl)acetamide, characteristic IR data is available. nist.gov

Interactive Table: IR Spectroscopic Data for N-(2-methoxyphenyl)acetamide Note: This data is for a structural isomer and serves as a reference.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| Amide N-H | Stretching | ~3300 |

| Aromatic C-H | Stretching | ~3030 |

| Aliphatic C-H | Stretching | ~2990 |

| Amide C=O (Amide I) | Stretching | ~1630 |

| Amide N-H | Bending (Amide II) | ~1550 |

| Aromatic C=C | Stretching | ~1600, 1480 |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure. The mass spectrum of a related compound, N-(2-methoxyphenyl)acetamide, shows a molecular ion peak corresponding to its molecular weight. chemicalbook.com The fragmentation pattern would provide evidence for the different structural components of the molecule.

X-ray Crystallography and Solid-State Structure Determination

For the related compound N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide, the crystal structure was determined to have a monoclinic P21/n space group. vensel.org Similarly, the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamide has been elucidated, providing valuable comparative data. nih.gov

Interactive Table: Crystal Data for a Related Compound (N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.5657(5) |

| b (Å) | 9.3203(5) |

| c (Å) | 18.2134(10) |

| β (°) | 91.540(4) |

| Volume (ų) | 1453.9(2) |

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of N-benzyl acetamide derivatives is significantly influenced by a network of intermolecular interactions. Hydrogen bonds are particularly important in stabilizing the crystal lattice.

In the crystal structure of N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide, the packing is stabilized by intermolecular N-H···N and N-H···O hydrogen bonds. vensel.org The structure is also stabilized by intramolecular N-H···S, C-H···N, and C-H···O hydrogen bonds. vensel.org In another related compound, 2-acetamido-N-benzyl-2-(methoxyamino)acetamide, classical N-H···O hydrogen bonds and weak non-standard C-H···O hydrogen bonds are observed. nih.gov These interactions lead to the formation of planar hydrophilic and hydrophobic regions within the crystal structure. nih.gov

In some cases, molecules are stacked in a head-to-tail fashion along a crystallographic axis, facilitated by π–π interactions between aromatic rings, with centroid–centroid separations around 3.7 Å. researchgate.netnih.gov

Conformational Preferences in the Crystalline State

The conformation of the molecule in the solid state is dictated by the minimization of steric hindrance and the optimization of intermolecular interactions. In N-benzyl acetamide derivatives, the dihedral angle between the two aromatic rings is a key conformational parameter. For instance, in N-benzyl-2-(2-chloro-4-methylphenoxy)acetamide, this angle is 16.14(12)°. nih.gov

The acetamide moiety itself can adopt different conformations. In the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamide, the 2-acetylaminoacetamide portion has a linearly extended conformation, with an interplanar angle between the two amide groups of 157.3(1)°. nih.gov This demonstrates a preference for a relatively planar arrangement of the amide functionalities in the solid state.

Chiral Resolution and Enantiomeric Purity (if applicable to chiral derivatives)

The molecular structure of this compound possesses a chiral center at the alpha-carbon of the acetamide moiety, the carbon atom bonded to the amino group, the acetyl group, the nitrogen of the N-benzyl group, and a hydrogen atom. The presence of this stereocenter indicates that the compound can exist as a pair of enantiomers. Therefore, the principles of chiral resolution and the determination of enantiomeric purity are directly applicable.

Chiral resolution is the process of separating a racemic mixture, which contains equal amounts of both enantiomers, into its individual, optically pure or enantiomerically enriched components. This separation is crucial in many applications, particularly in pharmacology, where different enantiomers of a drug can exhibit significantly different biological activities.

Common methods for chiral resolution that could theoretically be applied to this compound include:

Formation of Diastereomeric Salts: This classic method involves reacting the racemic amine with a chiral resolving agent, which is an enantiomerically pure acid, to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by techniques like fractional crystallization.

Chiral Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers. The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, enabling their separation and quantification.

Enzymatic Resolution: Enzymes often exhibit high stereoselectivity and can be used to selectively catalyze a reaction for one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. This allows for the separation of the reacted and unreacted forms.

Once a chiral resolution method is employed, the enantiomeric purity of the separated products must be determined. This is typically expressed as enantiomeric excess (ee), which is a measure of how much more of one enantiomer is present compared to the other. Techniques for determining enantiomeric purity largely overlap with separation methods and include:

Chiral HPLC or GC: By integrating the peak areas of the two enantiomers in the chromatogram, the ratio of the enantiomers and thus the enantiomeric excess can be accurately calculated.

NMR Spectroscopy with Chiral Shift Reagents or Chiral Solvating Agents: The addition of a chiral auxiliary to the NMR sample can induce a chemical shift difference between the signals of the two enantiomers, allowing for their quantification.

Polarimetry: This technique measures the rotation of plane-polarized light by a solution of the chiral compound. While it can confirm optical activity, it is less accurate for determining enantiomeric purity compared to chromatographic and spectroscopic methods.

Although the CAS number for this compound is registered as 938336-90-4, indicating its synthesis and potential availability, dedicated studies on its chiral properties are not found in the reviewed literature. Therefore, no specific data on its successful chiral resolution or the determined enantiomeric purity of its enantiomers can be presented at this time.

Computational Chemistry and in Silico Studies of 2 Amino N 2 Methoxy Benzyl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in elucidating the electronic properties and reactivity of N-(2-methoxy-benzyl)-acetamide (2MBA). These theoretical studies provide a microscopic understanding of the molecule's behavior.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has been employed to investigate the electronic structure and molecular geometry of 2MBA. Specifically, the B3LYP/6-311G++(d,p) method was used to perform these calculations. researchgate.netbohrium.com Such studies are foundational for understanding the molecule's stability, reactivity, and intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule, as well as its chemical reactivity. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, provides insights into the molecule's stability and polarizability. researchgate.net

For N-(2-methoxy-benzyl)-acetamide, the HOMO and LUMO energy gap was calculated using DFT with the B3LYP/6-311G++(d,p) method. researchgate.netbohrium.com A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as it is easier for the molecule to be excited. researchgate.net The analysis of these frontier orbitals helps in understanding the charge transfer interactions that can occur within the molecule. researchgate.net

| Parameter | Value | Significance |

| HOMO Energy | Calculated via DFT | Represents the ability to donate an electron. |

| LUMO Energy | Calculated via DFT | Represents the ability to accept an electron. |

| Energy Gap (ΔE) | Calculated via DFT | Indicates chemical reactivity and stability. |

This table is illustrative. Specific energy values for N-(2-methoxy-benzyl)-acetamide would be found in the cited literature.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution. ejosat.com.tr The MEP surface analysis for N-(2-methoxy-benzyl)-acetamide was performed to identify the electron-rich and electron-deficient regions. researchgate.netbohrium.com

In an MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, indicating areas with an abundance of electrons. Conversely, regions of positive potential (typically colored blue) are prone to nucleophilic attack, signifying areas with a relative scarcity of electrons. This analysis is critical for predicting how the molecule will interact with other molecules and its potential binding sites. ejosat.com.trnih.gov

Molecular Dynamics Simulations (if applicable to protein interactions)

There are no specific molecular dynamics simulation studies reported in the searched literature for 2-Amino-N-(2-methoxy-benzyl)-acetamide or the related N-(2-methoxy-benzyl)-acetamide. Such simulations would be valuable to understand the dynamic behavior of the compound and its interactions with biological macromolecules like proteins over time.

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a small molecule (ligand) binds to the active site of a target protein.

For the related compound, N-(2-methoxy-benzyl)-acetamide (2MBA), in silico molecular docking studies have been performed. researchgate.net These studies revealed that 2MBA exhibits good molecular interactions with Poly (ADP-ribose) polymerase (PARP), which is a significant drug target in the treatment of breast cancer. researchgate.net This suggests that the N-(2-methoxy-benzyl)-acetamide scaffold may have potential as a basis for the development of anticancer agents. researchgate.net

| Ligand | Target Protein | Key Finding |

| N-(2-methoxy-benzyl)-acetamide (2MBA) | Poly (ADP-ribose) polymerase (PARP) | Good molecular interactions observed. |

This table summarizes findings for the related compound N-(2-methoxy-benzyl)-acetamide.

Ligand-Target Recognition and Binding Modes

In silico molecular docking simulations are instrumental in predicting how a ligand, such as an acetamide (B32628) derivative, might bind to a biological target. These studies can elucidate the specific interactions that stabilize the ligand-receptor complex.

Detailed Research Findings:

A study on the closely related analogue, N-(2-methoxy-benzyl)-acetamide (2MBA), utilized molecular docking to investigate its interaction with the poly (ADP-ribose) polymerase (PARP) protein, a significant target in cancer therapy. eurjchem.com The analysis revealed that 2MBA fits into the binding pocket of the PARP protein, forming specific intermolecular interactions. eurjchem.comresearchgate.net The stability of this interaction is attributed to a combination of hydrogen bonds and hydrophobic interactions with key amino acid residues in the protein's active site. eurjchem.com

For other related acetamide structures, such as 2-acetamido-N-benzyl-2-(methoxyamino)acetamide, crystal structure analysis shows that the conformation is stabilized by N-H...O hydrogen bonds. nih.gov These types of bonds are fundamental to how these molecules recognize and bind to target proteins. nih.gov

Table 1: Summary of Binding Interactions for N-(2-methoxy-benzyl)-acetamide (2MBA) with PARP Protein

| Interaction Type | Interacting Atoms/Groups | Amino Acid Residue(s) |

|---|---|---|

| Hydrogen Bond | Amide group of 2MBA | Key residues in PARP active site |

Identification of Putative Biological Targets (e.g., enzymes, receptors)

A primary goal of computational studies is to identify potential biological targets for a compound, thereby suggesting its therapeutic applications.

Detailed Research Findings:

In silico analysis of N-(2-methoxy-benzyl)-acetamide (2MBA) has identified the PARP protein as a putative biological target. eurjchem.comresearchgate.net The PARP family of enzymes is crucial for DNA repair, and their inhibition is a key strategy in the treatment of certain cancers, including breast cancer. eurjchem.comresearchgate.net The docking studies showing a strong binding affinity between 2MBA and the PARP protein suggest its potential as an anticancer agent. eurjchem.com

In a different context, stereochemical comparisons between the analogue 2-acetamido-N-benzyl-2-(methoxyamino)acetamide and the known anticonvulsant drug phenytoin (B1677684) were performed. nih.gov This analysis identified two oxygen atoms and a phenyl group as the key molecular features likely responsible for the compound's anticonvulsant properties, suggesting that it may interact with targets similar to those of phenytoin, such as voltage-gated sodium channels. nih.gov

Table 2: Putative Biological Targets for Acetamide Analogues

| Compound Analogue | Putative Biological Target | Implied Therapeutic Area |

|---|---|---|

| N-(2-methoxy-benzyl)-acetamide | Poly (ADP-ribose) polymerase (PARP) | Oncology (Breast Cancer) eurjchem.comresearchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Analysis for Analogues

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to create a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is widely used to predict the activity of new molecules and to understand the mechanisms of drug-receptor interactions. nih.gov

Development of Predictive Models for Biological Activity

The development of a QSAR model involves collecting a dataset of compounds with known activities, calculating molecular descriptors for them, and then using statistical methods to build and validate a predictive model.

Detailed Research Findings:

For various classes of compounds analogous to this compound, QSAR models have been successfully developed. For instance, in a study of N-hydroxy-2-[(phenylsulfonyl)amino]acetamide derivatives, models were built to predict their inhibitory activity against matrix metalloproteinases (MMPs). nih.gov These models were created using multiple linear regression (MLR) and Bayesian-regularized neural network (BRANN) approaches, with relevant molecular descriptors selected by a genetic algorithm. nih.gov

The reliability of these models is assessed through rigorous validation. nih.gov A high correlation coefficient (r²) for the training set and a high cross-validated correlation coefficient (q² or r²CV > 0.5) are considered indicators of a robust model. nih.govnih.gov For a set of benzimidazole (B57391) analogues, QSAR models showed excellent predictive power with r² values greater than 0.99, confirming their ability to accurately predict the antibacterial activity of new compounds within the same class. nih.gov

Table 3: Example of Statistical Validation for QSAR Models of Analogue Compounds

| Model Type | Target | Statistical Metric (r²) | Cross-Validation (q²) | Reference |

|---|---|---|---|---|

| GFA-MLR | Anti-IAV Activity | 0.8861 | 0.7864 | semanticscholar.org |

| GFA-ANN | Anti-IAV Activity | 0.8980 | 0.8884 | semanticscholar.org |

| CoMFA_SE | Anti-IAV Activity | 0.925 | 0.59 | semanticscholar.org |

| CoMSIA_EAD | Anti-IAV Activity | 0.929 | 0.767 | semanticscholar.org |

Identification of Key Pharmacophoric Features

A key outcome of QSAR and other computational studies is the identification of a pharmacophore—the essential three-dimensional arrangement of functional groups that is responsible for a molecule's biological activity.

Detailed Research Findings:

By analyzing the structures of active compounds, researchers can pinpoint the crucial features for bioactivity. Stereochemical comparisons of 2-acetamido-N-benzyl-2-(methoxyamino)acetamide with phenytoin revealed that two oxygen atoms and a phenyl group were the likely pharmacophoric features responsible for its anticonvulsant effects. nih.gov

In more complex 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), contour maps are generated. researchgate.net These maps visualize regions where steric bulk, electrostatic charge, or other properties are favorable or unfavorable for activity, thereby guiding the design of more potent analogues. For example, studies on N-hydroxy-2-[(phenylsulfonyl)amino]acetamide derivatives provided insights into the ligand's specific requirements for interacting with different pockets (S'1, S1, and S'2) within the matrix metalloproteinase active site. nih.gov

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-(2-methoxy-benzyl)-acetamide (2MBA) |

| 2-acetamido-N-benzyl-2-(methoxyamino)acetamide |

| Phenytoin |

| N-hydroxy-2-[(phenylsulfonyl)amino]acetamide |

Preclinical Research Applications and Perspectives

In Vivo Proof-of-Concept Studies in Relevant Disease Models (Non-Clinical)

In vivo studies are fundamental for establishing the therapeutic potential of a compound in a living organism. For 2-Amino-N-(2-methoxy-benzyl)-acetamide, its structural resemblance to other biologically active aminoacetamide derivatives suggests potential efficacy in several disease models.

Seizure Models: A significant body of research points to the anticonvulsant potential of N-substituted amino acid derivatives. For instance, a class of compounds, 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, which are structurally similar to this compound, have been identified as functionalized amino acid anticonvulsants. nih.gov Stereochemical comparisons with the established antiepileptic drug phenytoin (B1677684) have suggested that two oxygen atoms and a phenyl group are likely molecular features responsible for their anticonvulsant activities. nih.gov Further studies on related aminoacetamide derivatives have demonstrated their ability to provide protection against tonic seizures in mouse models, including the maximal electroshock (MES), bicuculline, and picrotoxin (B1677862) tests, at doses that did not induce neurotoxicity. documentsdelivered.com The anticonvulsant activity of these compounds may be partially attributed to their interaction with neuronal voltage-dependent sodium channels. documentsdelivered.com More recent research on novel ((benzyloxy)benzyl)propanamide derivatives has shown potent activity in in vivo mouse seizure models, such as the MES and 6 Hz seizure tests, with some compounds exhibiting a favorable therapeutic window with low potential for motor impairment. semanticscholar.org

Neuropathic Pain Models: While direct studies on this compound for neuropathic pain are not available, this condition remains an area of significant research interest with various established animal models. researchgate.netnih.govresearchgate.net These models, which include chronic constriction injury, partial sciatic ligation, and spinal nerve ligation, are utilized to investigate the efficacy of new chemical entities. nih.gov Given the mechanistic overlap between some forms of epilepsy and neuropathic pain, and the use of certain anticonvulsants in managing neuropathic pain, it is plausible that compounds like this compound could be evaluated in these models.

Tumor Xenograft Models: The potential antitumor activity of compounds related to this compound has also been explored. For example, newly designed 2-(aminomethyl)benzimidazole derivatives have been investigated as potential tyrosine kinase inhibitors for cancer therapy. chemrevlett.com These compounds have shown cytotoxic activities against cancer cell lines, suggesting that related structures might also possess antitumor properties that could be evaluated in tumor xenograft models. chemrevlett.com

The pharmacodynamic profiling of a compound involves understanding its biochemical and physiological effects on the body. For the broader class of aminoacetamide derivatives, pharmacodynamic studies have often focused on their interaction with specific molecular targets. For example, the anticonvulsant activity of some analogs is suggested to involve the blockage of veratridine-induced aspartate efflux from rat cortical synaptosomes, indicating an interaction with neuronal voltage-dependent sodium channels. documentsdelivered.com In the context of cancer research, related benzimidazole (B57391) derivatives have been studied for their potential to act as receptor tyrosine kinase inhibitors. chemrevlett.com The pharmacodynamic profile of this compound itself remains to be elucidated through dedicated preclinical investigations.

Exploration of Novel Biological Applications

Beyond the primary therapeutic indications, the unique chemical structure of this compound may lend itself to other valuable applications in biomedical research.

A research probe is a molecule used to study the function of a biological target. Given the potential for aminoacetamide derivatives to interact with specific ion channels or enzymes, this compound or its analogs could be synthesized with modifications (e.g., fluorescent tags, biotin (B1667282) labels) to serve as probes. These probes would be instrumental in studying the distribution, expression, and function of their biological targets in cells and tissues, thereby advancing our understanding of the underlying biology of diseases like epilepsy and neuropathic pain.

Target validation is the process of demonstrating that a specific biological target is critically involved in a disease process and that modulating its activity is likely to be therapeutically beneficial. A selective and potent compound like this compound could be a valuable tool in such studies. By observing the physiological and pathological consequences of its interaction with a specific target in cellular and animal models, researchers can gain confidence in the therapeutic potential of that target. For instance, if the compound shows efficacy in a seizure model and is found to selectively bind to a particular ion channel subtype, it would provide strong evidence for that channel as a valid anticonvulsant drug target.

Future Directions in the Academic Research of this compound

The preliminary data from structurally related compounds provide a compelling rationale for further academic investigation into this compound. Future research should prioritize a systematic evaluation of this specific molecule to delineate its pharmacological profile.

Key future research directions include:

Comprehensive In Vivo Efficacy Studies: Conducting rigorous in vivo studies in established animal models of epilepsy, neuropathic pain, and various cancers to determine the efficacy of this compound.

Mechanism of Action Elucidation: Utilizing in vitro and in silico techniques to identify the precise molecular target(s) of the compound. This would involve binding assays, functional assays, and computational modeling.

Pharmacokinetic and Metabolism Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to understand its behavior in a biological system.

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of analogs of this compound to understand how structural modifications influence its activity and selectivity. This could lead to the identification of more potent and safer drug candidates.

Development of Research Tools: Leveraging the compound's structure to develop novel research probes for target identification and validation, thereby contributing to a deeper understanding of the biological pathways implicated in relevant diseases.

Rational Design of Next-Generation Analogues

The rational design of analogues of a lead compound is a critical step in optimizing its pharmacological properties. For this compound, several strategies can be envisioned based on established medicinal chemistry principles and findings from structurally related molecules.

One approach involves the strategic modification of the benzylamine (B48309) moiety. Insights from research on covalent MAP2K7 inhibitors, where benzylamine-functionalized pyrimidines were synthesized, demonstrated that even simple modifications can have a profound impact on potency. For instance, the simplest benzylamine derivative in one study showed extremely high potency, which was significantly diminished upon N-methylation, highlighting the critical role of a hydrogen bond. nih.gov This suggests that for this compound, substitutions on the phenyl ring or modifications of the benzylic carbon could be explored to enhance target engagement.

The following table outlines potential analogue designs for this compound based on these principles.

| Parent Compound | Modification Strategy | Rationale | Potential Analogue |

| This compound | Phenyl Ring Substitution | Modulate electronic and steric properties to enhance binding affinity. | 2-Amino-N-(2,4-dimethoxy-benzyl)-acetamide |

| This compound | N-Alkylation of Amine | Explore the importance of the primary amine for target interaction. | 2-(Methylamino)-N-(2-methoxy-benzyl)-acetamide |

| This compound | Acetyl Group Modification | Alter hydrogen bonding capacity and steric bulk. | 2-Amino-N-(2-methoxy-benzyl)-propionamide |

| This compound | Isosteric Replacement | Replace the amide bond to improve metabolic stability. | 2-Amino-1-(2-methoxy-benzylamino)-ethanone |

Integration of Advanced Computational and Experimental Approaches

The synergy between computational modeling and experimental validation has become indispensable in modern drug discovery. nih.gov For a compound like this compound, this integrated approach can accelerate the identification of promising derivatives and elucidate their mechanisms of action.

Computational methods, such as molecular docking and molecular dynamics simulations, can be employed to predict how this compound and its virtual analogues might bind to specific protein targets. For instance, in the development of hepatitis B virus (HBV) capsid assembly inhibitors, researchers used structural models of the target protein to screen for compounds with high predicted affinity. nih.gov A similar in silico screening approach could be applied to this compound against a panel of relevant biological targets.

The predictions from computational studies would then guide the synthesis of a focused library of analogues. These compounds would be subjected to experimental validation through in vitro assays to determine their biological activity. The experimental data, in turn, would be used to refine the computational models, creating an iterative cycle of design, synthesis, and testing that progressively improves the potency and selectivity of the compounds. nih.gov This iterative feedback loop is a powerful strategy for efficiently navigating the vast chemical space. nih.gov

An example of an integrated workflow is presented below:

| Step | Computational Approach | Experimental Approach | Objective |

| 1 | Target Identification and Virtual Screening | High-Throughput Screening (HTS) | Identify potential biological targets for this compound. |

| 2 | Molecular Docking and Binding Free Energy Calculations | Synthesis of Focused Analogue Library | Prioritize analogues with the highest predicted binding affinity. |

| 3 | Molecular Dynamics Simulations | In Vitro Activity Assays (e.g., enzyme inhibition, receptor binding) | Validate computational predictions and determine structure-activity relationships (SAR). |

| 4 | Refinement of Computational Models | Lead Optimization and Further Analogue Synthesis | Improve the accuracy of predictive models and design next-generation compounds with enhanced properties. |

Exploration of Polypharmacology and Multi-Targeting Approaches

The concept of polypharmacology, where a single drug interacts with multiple targets, is gaining traction as a strategy for treating complex diseases. A multi-targeting approach can offer superior efficacy and a reduced likelihood of drug resistance. The structural features of this compound make it a candidate for exploration in this context.

The development of dual inhibitors, such as those targeting both MAP2K4 and MAP2K7, exemplifies the potential of a multi-targeting strategy. nih.gov By designing molecules that can modulate the activity of two or more related proteins, it is possible to achieve a more comprehensive therapeutic effect.

To explore the polypharmacological potential of this compound, a broad-based screening approach could be undertaken. This would involve testing the compound against a diverse panel of kinases, G-protein coupled receptors (GPCRs), ion channels, and other pharmacologically relevant targets. Any identified "hits" would then be validated and optimized through the rational design and integrated computational-experimental approaches described above.

For example, if initial screening reveals that this compound exhibits modest activity against two distinct kinase targets, the subsequent analogue design could focus on modifications that enhance its affinity for both proteins simultaneously. This could involve incorporating chemical moieties known to interact with conserved features in the binding sites of both kinases.

Conclusion

Summary of Key Academic Findings on 2-Amino-N-(2-methoxy-benzyl)-acetamide

Scholarly research on the specific chemical compound this compound is notably limited, with a primary focus on its synthesis and structural characterization. A significant contribution in this area is the synthesis of a novel N-(2-methoxybenzyl)-acetamide from amide derivatives, the crystal structure of which has been validated through single-crystal X-ray diffraction analysis. bohrium.com This foundational work provides essential crystallographic data for the compound.

The characterization of this compound has been further substantiated through various spectroscopic techniques. Fourier-transform infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy have been employed to confirm its molecular structure. bohrium.com Theoretical studies, specifically using Hirshfeld surface analysis and 2D fingerprint plots, have been conducted to examine the intermolecular interactions of the compound. bohrium.com

Furthermore, quantum chemical calculations have been performed to understand its electronic properties. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap was determined using Density Functional Theory (DFT) calculations with the B3LYP/6-311G+(d,p) method. bohrium.com Molecular Electrostatic Potential (MEP) surface analysis was also used to identify the electron-donating and withdrawing sites within the molecule. bohrium.com

One study extended its investigation to in-silico analysis, exploring the compound's potential interaction with anticancer drug targets. Specifically, its role in targeting Poly (ADP-ribose) polymerase (PARP) proteins, which are significant in the treatment of breast cancer, was analyzed. bohrium.com

It is crucial to distinguish the academic findings on this compound from those on related but structurally distinct compounds. For instance, extensive research is available for 2-acetamido-N-benzyl-2-(methoxyamino)acetamide, which has been investigated for its anticonvulsant properties and compared with phenytoin (B1677684). nih.goviucr.orgiucr.org This highlights the specificity of the available research and the danger of conflating data from different analogues.

Below is a summary of the key research findings for N-(2-methoxybenzyl)-acetamide:

| Research Area | Key Findings | Methodology | Reference |

| Synthesis | A novel N-(2-methoxybenzyl)-acetamide was synthesized from amide derivatives. | Chemical Synthesis | bohrium.com |

| Structural Analysis | The crystal structure was validated. Intermolecular interactions were examined. | Single-crystal X-ray diffraction, Hirshfeld surface analysis, 2D fingerprint plots | bohrium.com |

| Spectroscopic Characterization | The molecular structure was confirmed. | FT-IR, NMR spectroscopy | bohrium.com |

| Theoretical Chemistry | HOMO-LUMO energy gap was calculated. Electron donating/withdrawing sites were identified. | DFT (B3LYP/6-311G+(d,p)), MEP surface analysis | bohrium.com |

| In-Silico Analysis | Potential interaction with PARP proteins (anticancer target) was analyzed. | Molecular Docking | bohrium.com |

Unaddressed Research Questions and Future Scholarly Endeavors

The current body of academic literature on this compound is narrowly focused, leaving a vast landscape of unaddressed research questions. The existing research, while valuable, primarily establishes its synthesis and fundamental physicochemical properties. bohrium.com This foundational work opens the door for numerous avenues of future scholarly endeavors.

A significant gap exists in the exploration of the pharmacological and biological activities of this compound. The in-silico analysis of its potential interaction with PARP proteins is a promising preliminary step, but it is not a substitute for empirical biological testing. bohrium.com Future research should prioritize in-vitro and in-vivo studies to determine if the compound exhibits any actual anticancer, anticonvulsant, or other therapeutic properties. The extensive research into the anticonvulsant activities of the related compound, 2-acetamido-N-benzyl-2-(methoxyamino)acetamide, suggests that exploring the neurological effects of this compound could be a fruitful line of inquiry. nih.goviucr.orgiucr.org

Furthermore, there is a lack of research on the compound's metabolic fate, pharmacokinetic profile, and potential toxicity. These are critical areas of investigation for any chemical with potential therapeutic applications. Understanding how the compound is absorbed, distributed, metabolized, and excreted is fundamental to assessing its viability as a drug candidate.

The synthesis described in the literature provides a starting point, but further research could focus on optimizing the synthetic route for higher yields and purity, which would be essential for producing the quantities needed for extensive biological screening. bohrium.com

Systematic Biological Screening: A comprehensive evaluation of the biological activity of this compound against a wide range of cellular targets and in various disease models.

Pharmacological Profiling: In-depth studies to elucidate its mechanism of action if any biological activity is identified.

Pharmacokinetic and Toxicological Studies: A thorough investigation of the compound's ADME (absorption, distribution, metabolism, and excretion) properties and its safety profile.

Medicinal Chemistry Efforts: Should promising biological activity be discovered, the synthesis and evaluation of new analogues of this compound could be undertaken to develop structure-activity relationships (SAR) and optimize its therapeutic potential.

The current state of knowledge presents a clear opportunity for chemists and pharmacologists to build upon the initial characterization of this compound and explore its potential applications.

Q & A

Q. How can researchers address contradictions in reported biological activities across studies?

- Methodology :

Standardize assay protocols (e.g., fixed cell lines, consistent IC50 measurement methods).

Validate target specificity via CRISPR/Cas9 knockout models.

Meta-analysis of literature data to identify structure-activity trends (e.g., methoxy group’s role in potency) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.